dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrazole ring and two ester groups at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound belongs to, have diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They interact with their targets and cause changes that lead to their biological activities. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect a variety of biochemical pathways and their downstream effects.
Result of Action
It is known that pyrazole derivatives have diverse biological activities . These activities suggest that the compound may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with diethyl oxalate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include pyrazole-3,5-dicarboxylic acid derivatives, alcohols, and various substituted pyrazole derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4-fluorophenyl)-1H-pyrazole-1,3-dicarboxylate
- Dimethyl 5-(4-bromophenyl)-1H-pyrazole-1,3-dicarboxylate
- Dimethyl 5-(4-methylphenyl)-1H-pyrazole-1,3-dicarboxylate
Uniqueness
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. Additionally, the ester groups at positions 1 and 3 provide sites for further chemical modification, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Biological Activity
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate (CAS No. 1017499-24-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this pyrazole derivative, drawing from various scientific studies and reviews.
- Molecular Formula : C₁₃H₁₁ClN₂O₄
- Molecular Weight : 294.69 g/mol
- CAS Number : 1017499-24-9
Pharmacological Activities
This compound exhibits several biological activities that make it a valuable compound in drug development:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating potential use in treating inflammatory conditions .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that pyrazole derivatives can exhibit notable activity against E. coli, S. aureus, and other pathogens, suggesting their potential as antibacterial agents .
- Anticancer Potential : Some studies have indicated that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant given the ongoing search for novel cancer therapies .
- Neuroprotective Effects : Emerging research indicates that certain pyrazole compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acylated compounds under controlled conditions to yield the desired pyrazole structure. Various synthetic routes have been explored to optimize yield and purity while enhancing biological activity.
Case Study 1: Anti-inflammatory Activity Evaluation
A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound, using in vivo models. The results indicated significant reductions in edema and inflammatory markers compared to control groups.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole | 85 | 93 |
Dexamethasone (Standard) | 76 | 86 |
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, dimethyl 5-(4-chlorophenyl)-1H-pyrazole was tested against various bacterial strains. The compound showed promising results comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
Pseudomonas aeruginosa | 12 |
Properties
IUPAC Name |
dimethyl 5-(4-chlorophenyl)pyrazole-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-19-12(17)10-7-11(16(15-10)13(18)20-2)8-3-5-9(14)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMREYXJKRQVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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